
5,5-Dimethyl-2-(3-nitrophenyl)-1,3,2-dioxaborinane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,5-Dimethyl-2-(3-nitrophenyl)-1,3,2-dioxaborinane is an organic compound with the molecular formula C12H15NO4 It is a member of the dioxaborinane family, characterized by a dioxaborinane ring structure with a nitrophenyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Dimethyl-2-(3-nitrophenyl)-1,3,2-dioxaborinane typically involves the reaction of 3-nitrobenzaldehyde with 2,2-dimethyl-1,3-propanediol in the presence of a boron-containing reagent. The reaction is carried out under controlled conditions to ensure the formation of the desired dioxaborinane ring structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Advanced techniques such as continuous flow synthesis could be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
5,5-Dimethyl-2-(3-nitrophenyl)-1,3,2-dioxaborinane can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.
Reduction: The compound can be oxidized to form corresponding oxides.
Substitution: The nitrophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Electrophiles such as halogens or sulfonyl chlorides in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of nitroso or hydroxylamine derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted nitrophenyl derivatives.
Scientific Research Applications
5,5-Dimethyl-2-(3-nitrophenyl)-1,3,2-dioxaborinane has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5,5-Dimethyl-2-(3-nitrophenyl)-1,3,2-dioxaborinane involves its interaction with specific molecular targets. The nitrophenyl group can participate in various biochemical pathways, influencing cellular processes. The dioxaborinane ring structure may also play a role in its reactivity and interaction with biological molecules.
Comparison with Similar Compounds
Similar Compounds
- 5,5-Dimethyl-2-(3-nitrophenyl)-1,3-dioxane
- 5,5-Dimethyl-2-(3-nitrophenyl)-1,3-dioxolane
Uniqueness
5,5-Dimethyl-2-(3-nitrophenyl)-1,3,2-dioxaborinane is unique due to its dioxaborinane ring structure, which imparts distinct chemical properties compared to similar compounds
Properties
Molecular Formula |
C11H14BNO4 |
|---|---|
Molecular Weight |
235.05 g/mol |
IUPAC Name |
5,5-dimethyl-2-(3-nitrophenyl)-1,3,2-dioxaborinane |
InChI |
InChI=1S/C11H14BNO4/c1-11(2)7-16-12(17-8-11)9-4-3-5-10(6-9)13(14)15/h3-6H,7-8H2,1-2H3 |
InChI Key |
HLQAHDRIPXWACF-UHFFFAOYSA-N |
Canonical SMILES |
B1(OCC(CO1)(C)C)C2=CC(=CC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-Bromo-3-tert-butylimidazo[2,1-b][1,3]thiazole](/img/structure/B13325770.png)
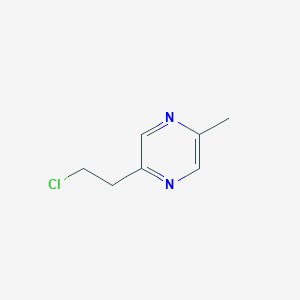

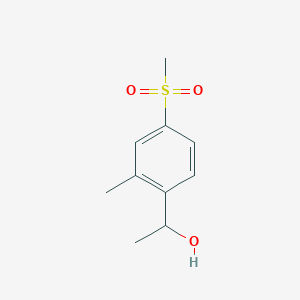
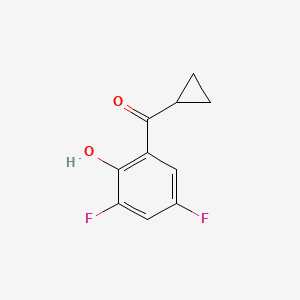

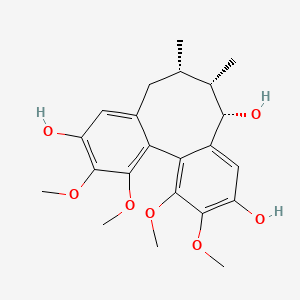
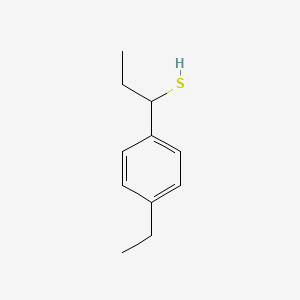
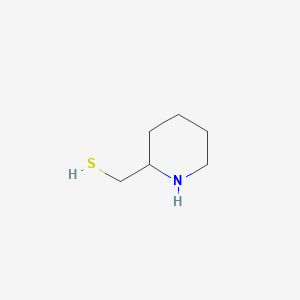
![6,7-Dihydro-5H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid](/img/structure/B13325800.png)

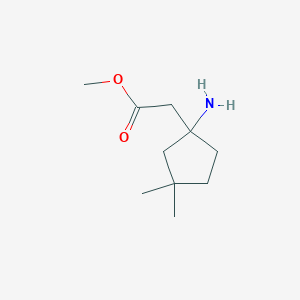
![5-Methyl-1-[(1,2,5-thiadiazol-3-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13325826.png)
